molecular formula C13H16O4 B1398150 Ethyl 2-p-tolyloxyacetoacetate CAS No. 7699-84-5

Ethyl 2-p-tolyloxyacetoacetate

Cat. No.: B1398150
CAS No.: 7699-84-5
M. Wt: 236.26 g/mol
InChI Key: NERWVRLQEALOCH-UHFFFAOYSA-N
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Description

Ethyl 2-p-tolyloxyacetoacetate is an organic compound with the molecular formula C13H16O4. It is a derivative of acetoacetic acid and features a tolyloxy group attached to the acetoacetate moiety. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 2-p-tolyloxyacetoacetate can be synthesized through the reaction of ethyl acetoacetate with p-tolyl chloride in the presence of a base such as sodium ethoxide. The reaction typically proceeds under reflux conditions, and the product is purified by distillation or recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of catalysts and controlled reaction environments ensures high purity and consistent quality of the final product.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-p-tolyloxyacetoacetate undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can yield alcohol derivatives.

    Substitution: Nucleophilic substitution reactions can replace the ethoxy group with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like sodium hydroxide or other strong bases facilitate nucleophilic substitution.

Major Products

    Oxidation: Carboxylic acids.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted acetoacetates depending on the nucleophile used.

Scientific Research Applications

Ethyl 2-p-tolyloxyacetoacetate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: It serves as a building block for the synthesis of biologically active compounds.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ethyl 2-p-tolyloxyacetoacetate involves its reactivity towards various chemical reagents. The molecular targets and pathways depend on the specific reactions it undergoes. For example, in oxidation reactions, it targets oxidizing agents to form carboxylic acids, while in reduction reactions, it interacts with reducing agents to yield alcohols.

Comparison with Similar Compounds

Ethyl 2-p-tolyloxyacetoacetate can be compared with other acetoacetate derivatives such as:

    Ethyl acetoacetate: Lacks the tolyloxy group, making it less versatile in certain reactions.

    Methyl acetoacetate: Similar structure but with a methyl group instead of an ethyl group, affecting its reactivity.

    Ethyl 2-chloroacetoacetate: Contains a chloro group, leading to different reactivity patterns.

This compound is unique due to the presence of the tolyloxy group, which imparts distinct chemical properties and reactivity compared to other acetoacetate derivatives.

Properties

IUPAC Name

ethyl 2-(4-methylphenoxy)-3-oxobutanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16O4/c1-4-16-13(15)12(10(3)14)17-11-7-5-9(2)6-8-11/h5-8,12H,4H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NERWVRLQEALOCH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C(=O)C)OC1=CC=C(C=C1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 2-p-tolyloxyacetoacetate

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